molecular formula C14H11Cl2NO3S B185991 N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide CAS No. 6110-72-1

N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide

Katalognummer B185991
CAS-Nummer: 6110-72-1
Molekulargewicht: 344.2 g/mol
InChI-Schlüssel: ZITSUWFAISYYRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide, commonly known as N-(3-acetylphenyl)-2,5-dichlorobenzene sulfonamide or ADDBS, is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. ADDBS is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for various research applications.

Wirkmechanismus

The mechanism of action of ADDBS involves its binding to the ATP-binding site of CDKs, thereby inhibiting their activity. This leads to the arrest of the cell cycle and ultimately, cell death. ADDBS has also been found to exhibit inhibitory activity against other protein kinases, such as glycogen synthase kinase-3 (GSK-3) and mitogen-activated protein kinase (MAPK), further expanding its potential applications in scientific research.
Biochemical and Physiological Effects
ADDBS has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against CDKs, ADDBS has been found to exhibit anti-inflammatory activity through the inhibition of nuclear factor kappa B (NF-κB) signaling. It has also been found to exhibit neuroprotective effects through the inhibition of glycogen synthase kinase-3 (GSK-3), which is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer’s disease.

Vorteile Und Einschränkungen Für Laborexperimente

ADDBS has several advantages as a research compound. It is a potent inhibitor of CDKs, making it a promising compound for the development of anticancer drugs. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, ADDBS has some limitations as well. It has been found to exhibit low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its inhibitory activity against other protein kinases can make it difficult to isolate its effects on specific targets.

Zukünftige Richtungen

There are several potential future directions for the use of ADDBS in scientific research. One area of interest is the development of ADDBS-based anticancer drugs. ADDBS has been found to exhibit potent inhibitory activity against CDKs, which are often overexpressed in cancer cells. Further research is needed to develop ADDBS derivatives with improved pharmacological properties for use in anticancer drug development.
Another area of interest is the use of ADDBS as a potential treatment for neurodegenerative diseases such as Alzheimer’s disease. ADDBS has been found to exhibit neuroprotective effects through the inhibition of GSK-3, which is involved in the pathogenesis of these diseases. Further research is needed to determine the potential of ADDBS as a therapeutic agent for these diseases.
In conclusion, N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide is a promising compound for scientific research, with potential applications in the development of anticancer drugs and the treatment of neurodegenerative diseases. Its well-established synthesis method and range of biochemical and physiological effects make it a valuable tool for researchers in various fields. Further research is needed to fully explore its potential in these areas and to develop improved derivatives for use in scientific research.

Synthesemethoden

ADDBS can be synthesized through a multi-step process involving the reaction of 3-acetylphenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure ADDBS. This synthesis method has been well-established and has been used in numerous studies to produce ADDBS for research purposes.

Wissenschaftliche Forschungsanwendungen

ADDBS has been found to have a range of potential applications in scientific research. One of its primary uses is as a protein kinase inhibitor, particularly for the inhibition of cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation and are often overexpressed in cancer cells, making them a promising target for anticancer drug development. ADDBS has been found to exhibit potent inhibitory activity against CDKs, making it a promising compound for the development of anticancer drugs.

Eigenschaften

CAS-Nummer

6110-72-1

Produktname

N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide

Molekularformel

C14H11Cl2NO3S

Molekulargewicht

344.2 g/mol

IUPAC-Name

N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C14H11Cl2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-8-11(15)5-6-13(14)16/h2-8,17H,1H3

InChI-Schlüssel

ZITSUWFAISYYRS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Kanonische SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.